molecular formula C11H23NO B13205324 4-Amino-2-(2,2-dimethylcyclopropyl)-3,3-dimethylbutan-2-ol

4-Amino-2-(2,2-dimethylcyclopropyl)-3,3-dimethylbutan-2-ol

Katalognummer: B13205324
Molekulargewicht: 185.31 g/mol
InChI-Schlüssel: QYWVTUPUMSREML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2-(2,2-dimethylcyclopropyl)-3,3-dimethylbutan-2-ol is a chemical compound with the molecular formula C9H19NO It is characterized by the presence of an amino group, a cyclopropyl group, and a tertiary alcohol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(2,2-dimethylcyclopropyl)-3,3-dimethylbutan-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a suitable amine with a cyclopropyl-containing alkyl halide, followed by reduction and subsequent functional group transformations to introduce the amino and hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2-(2,2-dimethylcyclopropyl)-3,3-dimethylbutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-Amino-2-(2,2-dimethylcyclopropyl)-3,3-dimethylbutan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Amino-2-(2,2-dimethylcyclopropyl)-3,3-dimethylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the cyclopropyl group can influence the compound’s binding affinity and specificity. The tertiary alcohol group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Amino-2-(2,2-dimethylcyclopropyl)-3-methylbutan-2-ol: Similar structure with a methyl group instead of a dimethyl group.

    4-Amino-2-(2,2-dimethylcyclopropyl)butan-2-ol: Lacks the additional methyl groups on the butan-2-ol backbone.

Uniqueness

4-Amino-2-(2,2-dimethylcyclopropyl)-3,3-dimethylbutan-2-ol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its cyclopropyl group provides rigidity and influences its reactivity, while the tertiary alcohol and amino groups offer versatile sites for chemical modifications and interactions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C11H23NO

Molekulargewicht

185.31 g/mol

IUPAC-Name

4-amino-2-(2,2-dimethylcyclopropyl)-3,3-dimethylbutan-2-ol

InChI

InChI=1S/C11H23NO/c1-9(2)6-8(9)11(5,13)10(3,4)7-12/h8,13H,6-7,12H2,1-5H3

InChI-Schlüssel

QYWVTUPUMSREML-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC1C(C)(C(C)(C)CN)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.